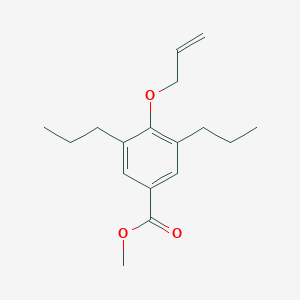
methyl 4-prop-2-enoxy-3,5-dipropylbenzoate
Description
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of an allyloxy group at the 4-position and dipropyl groups at the 3 and 5 positions of the benzoic acid ring, with a methyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Properties
CAS No. |
100347-78-2 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
methyl 4-prop-2-enoxy-3,5-dipropylbenzoate |
InChI |
InChI=1S/C17H24O3/c1-5-8-13-11-15(17(18)19-4)12-14(9-6-2)16(13)20-10-7-3/h7,11-12H,3,5-6,8-10H2,1-2,4H3 |
InChI Key |
YAFZWNCGWWHTGS-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OC |
Canonical SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)OC |
Other CAS No. |
100347-78-2 |
Synonyms |
Methyl 4-allyloxy-3,5-dipropylbenzoate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 4-(allyloxy)-3,5-dipropylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid acid catalysts to improve efficiency and reduce environmental impact. For example, zirconium or titanium-based solid acids can be used to catalyze the esterification process, allowing for the recovery and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or disrupt cellular processes by interacting with proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: Similar ester structure but with a methyl group instead of allyloxy and dipropyl groups.
Benzoic acid, 4-methoxy-, methyl ester: Contains a methoxy group instead of allyloxy and dipropyl groups.
Uniqueness
Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, methyl ester is unique due to the presence of both allyloxy and dipropyl groups, which confer distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


